REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:15])=[O:14].C[Si]([N:20]=[C:21]=[O:22])(C)C.ClCCl>CN(C)C=O>[NH2:20][C:21]([NH:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:15])=[O:14])=[O:22]
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)N
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)N=C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
at reflux for 3 days
|
Duration
|
3 d
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |